![molecular formula C15H12N4O3S B2980797 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-62-3](/img/structure/B2980797.png)
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[1,2-a][1,3,5]triazin-4-one is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are important in the field of medicinal chemistry due to their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic properties .
Synthesis Analysis
While specific synthesis methods for “8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” are not available, pyridopyrimidines are generally synthesized from 5-acetyl-4-aminopyrimidines . The Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic compounds, including pyrido[1,2-a][1,3,5]triazines, are synthesized through various methods, highlighting the diversity in chemical structures and potential applications in medicinal chemistry. The synthesis often involves cyclisation techniques and explores the effects of substituents on the properties of the compounds. For instance, studies on polysubstituted dihydrofuro and dihydropyrano pyridines derived from 1,2,4-triazines indicate advancements in synthetic methods that could be applicable to the compound , providing a pathway for the creation of complex molecular structures with potential biological activity (Hajbi et al., 2007).
Antifungal and Antimicrobial Activities
The triazine framework, when incorporated into heterocyclic compounds, has been explored for its potential antifungal and antimicrobial properties. Research into pyrido[3,4-e]-1,2,4-triazines, among others, demonstrates the bioactivity of such compounds against various strains of fungi and bacteria, suggesting the potential for developing new therapeutic agents (Reich et al., 1989).
Drug Delivery Systems
Compounds related to 8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one have been studied for their utility in drug delivery systems. The design of such systems often involves the encapsulation of lipophilic molecules within water-soluble frameworks, enabling the targeted delivery of therapeutic agents. This approach has been exemplified in the development of metalla-cages for the delivery of pyrenyl derivatives, demonstrating the versatility of triazine-based compounds in facilitating drug delivery (Mattsson et al., 2010).
Material Science Applications
The structural properties of triazine-based compounds, including photoluminescence and the ability to form stable complexes, have been leveraged in materials science. For example, covalent triazine frameworks exhibit significant CO2 adsorption capacities and photoluminescent properties, making them suitable for applications in gas storage and as sensors for nitroaromatics, demonstrating the compound's potential utility beyond biomedical applications (Bhunia et al., 2016).
Propiedades
IUPAC Name |
8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVWMYOGFXSNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

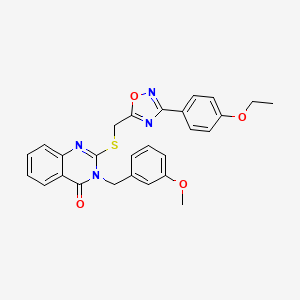
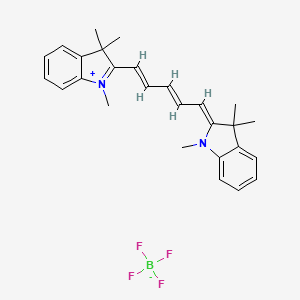
![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2980718.png)
![N-(2,6-difluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2980722.png)

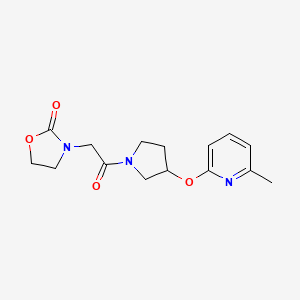
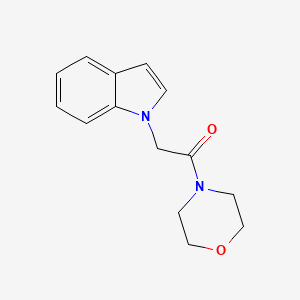
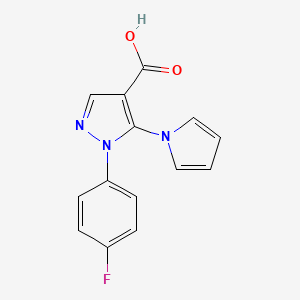
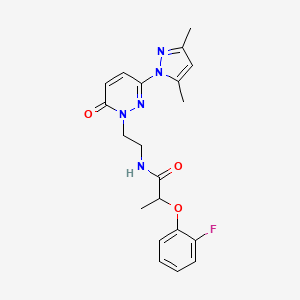
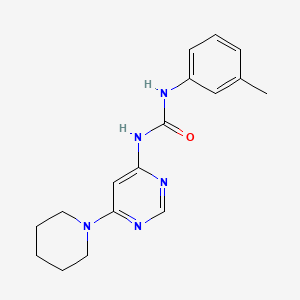
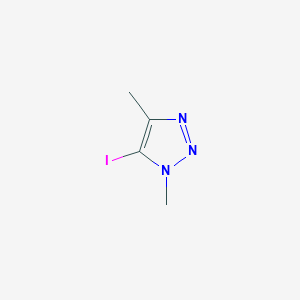

![2-[[2-(3-Methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2980734.png)